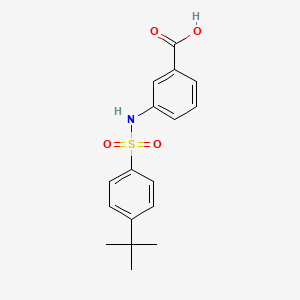

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is a compound with several interesting properties that make it a subject of scientific research in various fields. It has a molecular weight of 333.41 and its IUPAC name is 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular formula of the compound is C17H19NO4S .科学的研究の応用

Synthesis of N-Heterocycles via Sulfinimines

Field

Organic Chemistry

Methods

The process involves the use of enantiopure tert-butanesulfinamide, which assists in highly diastereoselective conversions.

Results

This method has been used to create a variety of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

Synthesis of Basic Esters of 3,4,5-Trimethoxybenzoic Acid

Field

Pharmacology

Methods

The compounds were synthesized from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis.

Results

One of the compounds exhibited hypotensive activity following intravenous administration to normotensive dogs .

Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)

Field

Analytical Chemistry

Methods

The compound was used as a standard in the LC-ESI-MS analysis of water samples.

Results

This method allowed for the accurate determination of 4-tert-Butylbenzoic acid in water samples .

Inhibition of Yeast Sirtuin

Field

Biochemistry

Methods

The compound was used to inhibit the activity of yeast sirtuin in a biochemical assay.

Results

The compound effectively inhibited the activity of yeast sirtuin .

特性

IUPAC Name |

3-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)13-7-9-15(10-8-13)23(21,22)18-14-6-4-5-12(11-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOBMYOUALVYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428883 |

Source

|

| Record name | T5833126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid | |

CAS RN |

881819-36-9 |

Source

|

| Record name | T5833126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。